molecular formula C9H8BrF3 B1598758 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene CAS No. 94022-95-4

1-(2-Bromoethyl)-2-(trifluoromethyl)benzene

Cat. No.: B1598758
CAS No.: 94022-95-4
M. Wt: 253.06 g/mol
InChI Key: QECZMYGJNDGESU-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-(trifluoromethyl)benzene (CAS: 94022-95-4) is an organobromine compound featuring a bromoethyl (-CH2CH2Br) substituent and a trifluoromethyl (-CF3) group in the ortho position on the benzene ring. Its molecular formula is C9H8BrF3, with a molecular weight of 269.06 g/mol. The compound is typically synthesized via nucleophilic substitution or alkylation reactions involving brominated intermediates and trifluoromethyl-substituted aromatic precursors .

Structurally, the electron-withdrawing trifluoromethyl group at the ortho position influences the compound’s reactivity, particularly in cross-coupling reactions and as an alkylating agent. Safety data classify it under UN3082 (environmentally hazardous substances), consistent with brominated organic compounds .

Properties

IUPAC Name

1-(2-bromoethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c10-6-5-7-3-1-2-4-8(7)9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECZMYGJNDGESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240286
Record name 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene
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Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

94022-95-4
Record name 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene
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Record name 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene
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Record name 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene
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Record name 1-(2-bromoethyl)-2-(trifluoromethyl)benzene
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Record name 1-(2-BROMOETHYL)-2-(TRIFLUOROMETHYL)BENZENE
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Preparation Methods

Bromination of 1-(2-ethyl)-2-(trifluoromethyl)benzene

One common laboratory and industrial approach is the bromination of the ethyl side chain on 1-(2-ethyl)-2-(trifluoromethyl)benzene to form the 2-bromoethyl derivative.

  • Reagents and Conditions:

    • Bromine or brominating agents such as N-bromosuccinimide (NBS).
    • Radical initiators like azobisisobutyronitrile (AIBN) or iron(III) bromide as catalysts.
    • Solvents such as dichloromethane, chloroform, or carbon tetrachloride.
    • Controlled temperature conditions, often ranging from 0°C to reflux temperatures.
  • Mechanism:

    • Radical bromination occurs at the benzylic position of the ethyl side chain.
    • The trifluoromethyl group, being electron-withdrawing, influences regioselectivity and reactivity.
  • Industrial Adaptation:

    • Continuous flow reactors are employed for large-scale bromination to ensure consistent product quality and yield.
    • Automated monitoring optimizes parameters such as temperature, reagent concentration, and reaction time.

Example Data Table: Bromination Conditions and Yields

Parameter Value/Condition Yield (%) Source
Brominating agent Bromine or N-bromosuccinimide (NBS) 70–85
Catalyst Azobisisobutyronitrile (AIBN) or FeBr3 -
Solvent Dichloromethane, chloroform, CCl4 -
Temperature 0–25°C (controlled) Optimal
Reaction time Several hours -

Anti-Markovnikov Addition of Hydrogen Bromide to Styrene Derivatives

Another synthetic route involves the anti-Markovnikov addition of gaseous hydrogen bromide to styrene derivatives substituted with trifluoromethyl groups.

  • Reagents and Conditions:

    • Hydrogen bromide gas.
    • Radical initiators such as azobisisobutyronitrile.
    • Solvent: n-heptane.
    • Temperature: 80–90°C.
    • Reaction time: Approximately 4 hours.
  • Mechanism:

    • Radical-mediated addition of HBr across the double bond of styrene.
    • Anti-Markovnikov selectivity yields the 2-bromoethyl side chain.
    • The trifluoromethyl substituent influences the radical stability and regioselectivity.
  • Optimization Factors:

    • Catalyst concentration.
    • Solvent volume.
    • Reaction temperature and duration.
  • Reported Yield:

    • Up to 95% under optimized conditions.

Example Data Table: Anti-Markovnikov Addition Parameters

Parameter Value/Condition Yield (%) Source
Catalyst Azobisisobutyronitrile -
Solvent n-Heptane -
Temperature 80–90°C Optimal
Reaction Time 4 hours -
Yield Up to 95% 95

Sandmeyer-Type Bromination of 2-(Trifluoromethyl)aniline Derivatives

Though more relevant to the synthesis of 2-bromobenzotrifluoride, Sandmeyer reactions involving diazotization and subsequent bromination are sometimes employed in multi-step syntheses involving trifluoromethyl-substituted aromatic compounds.

  • Key Steps:

    • Diazotization of 2-(trifluoromethyl)aniline with sodium nitrite in acidic aqueous medium at low temperature (0–5°C).
    • Reaction with copper(I) bromide and hydrobromic acid to replace the diazonium group with bromine.
  • Relevance:

    • This method is more suited for aromatic bromination rather than side-chain bromination but can be part of synthetic sequences leading to related compounds.
  • Yield:

    • Approximately 89% for the aromatic bromide.

Analytical and Structural Characterization in Preparation Studies

  • NMR Spectroscopy:

    • $$^{1}H$$ NMR signals for the bromoethyl group typically appear as triplets near δ 3.8–4.6 ppm, reflecting coupling with adjacent methylene protons.
    • $$^{13}C$$ NMR shows characteristic signals for the trifluoromethyl carbon near δ 120–125 ppm.
  • Mass Spectrometry:

    • High-resolution mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (~253 g/mol).
  • X-ray Crystallography:

    • Less common due to crystallization challenges but provides bond length data, e.g., C–Br bond length ~1.93 Å.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Bromination of 1-(2-ethyl)-2-(CF3)benzene Bromine or NBS, AIBN or FeBr3 0–25°C, organic solvent 70–85 Radical bromination at benzylic position
Anti-Markovnikov addition of HBr HBr gas, azobisisobutyronitrile n-Heptane, 80–90°C, 4 hours Up to 95 Radical addition to styrene derivatives
Sandmeyer bromination (aromatic) NaNO2, HBr, CuBr, acidic aqueous 0–5°C for diazotization ~89 Aromatic bromination, less direct for side chain

Research Findings and Optimization Insights

  • Radical bromination requires careful temperature control to avoid over-bromination or side reactions.
  • The trifluoromethyl group exerts a strong electron-withdrawing effect, influencing regioselectivity and reaction kinetics.
  • Continuous flow reactors improve reproducibility and scalability in industrial settings.
  • Anti-Markovnikov addition offers high yields but requires radical initiators and elevated temperatures.
  • Optimization of catalyst concentration, solvent choice, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

Synthetic Chemistry

1-(2-Bromoethyl)-2-(trifluoromethyl)benzene serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex organic molecules.

Key Reactions

  • Nucleophilic Substitution : The bromoethyl group can be replaced by nucleophiles such as amines or thiols.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds that are essential in building larger molecular frameworks.

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized for developing new drugs targeting specific biological pathways. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates.

Case Study: Drug Development

Research has shown that derivatives of this compound exhibit potential as inhibitors in various biological assays. For instance, studies have explored its role in designing inhibitors for enzymes involved in cancer progression, demonstrating its relevance in medicinal chemistry .

Material Science

The compound is also applied in material science for producing specialty polymers and materials. Its unique properties contribute to advancements in coatings and adhesives that require enhanced durability and resistance to environmental factors.

Applications in Coatings

  • Polymer Synthesis : Used as a monomer or cross-linking agent in polymer formulations.
  • Adhesive Formulations : Enhances adhesion properties due to the presence of fluorinated groups.

Agricultural Chemicals

This compound plays a role in the formulation of agrochemicals, particularly in developing more effective pesticides and herbicides. The trifluoromethyl group is known to improve the biological activity of these compounds.

Impact on Crop Yield

Studies indicate that formulations containing this compound can significantly enhance crop protection against pests while minimizing environmental impact .

Fluorinated Compounds Research

The trifluoromethyl group is particularly significant in research focused on fluorinated compounds, which are crucial in various industrial applications. Understanding the behavior of such compounds can lead to innovations in fields like pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Synthetic ChemistryIntermediate for complex organic synthesisNucleophilic substitutions
Pharmaceutical DevelopmentDrug design targeting specific biological pathwaysInhibitors for cancer-related enzymes
Material ScienceProduction of specialty polymers and coatingsEnhanced adhesives
Agricultural ChemicalsDevelopment of effective pesticides and herbicidesImproved crop yield
Fluorinated CompoundsResearch on behavior and applications of fluorinated compoundsIndustrial applications

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene depends on the specific application and target. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Findings :

  • Meta-substituted isomers (3-CF3) show higher synthetic yields (51%) compared to para-substituted analogs (41%) under similar conditions (K2CO3/KI in acetonitrile) . This suggests that meta-substitution may reduce steric hindrance or stabilize transition states in nucleophilic substitutions.
  • Ortho-substituted isomers (2-CF3) are less documented in the evidence, but steric effects from the adjacent -CF3 group may hinder reactivity in certain reactions.

Comparison with Halogen-Substituted Analogs

Replacing the trifluoromethyl group with other halogens or substituents alters reactivity and applications:

Compound Name Substituent Key Differences Yield in Synthesis Applications
1-(2-Bromoethyl)-4-chlorobenzene -Cl (para) -Cl is less electron-withdrawing than -CF3 83% (NMR conversion) Intermediate in aryl-alkyl coupling
1-(Bromomethyl)-2-(trifluoromethoxy)benzene -O-CF3 (ortho) Trifluoromethoxy group enhances lipophilicity Not reported Pharmaceutical synthesis

Key Findings :

  • Chlorinated analogs (e.g., 1-(2-bromoethyl)-4-chlorobenzene) exhibit higher reaction efficiencies (83% conversion in NMR) due to reduced steric and electronic effects compared to -CF3-substituted compounds .
  • Trifluoromethoxy (-O-CF3) derivatives () are preferred in drug design for improved metabolic stability and membrane permeability .

Functional Group Variations in Bromoethyl Aromatics

Modifying the bromoethyl chain or aromatic system influences synthetic pathways:

Compound Name Structure Variation Synthesis Yield Notable Data
(±)-1-(Allyloxy)-4-(2-(bromomethyl)-1,1,1-trifluorodecan-2-yl)benzene Extended alkyl chain with -CF3 64% HRMS-confirmed structure
2-(Azidomethyl)naphthalene Naphthalene core with -N3 71% Used in click chemistry
Phenyl[4-(trifluoromethyl)phenethyl]sulfane Sulfur-containing derivative Not reported Pd-catalyzed cross-coupling

Key Findings :

  • Bromoethyl naphthalenes (e.g., 2-(azidomethyl)naphthalene) show high yields (71%) due to the stability of naphthalene-derived intermediates .
  • Sulfur-containing derivatives (e.g., phenyl[4-(trifluoromethyl)phenethyl]sulfane) highlight the versatility of bromoethyl-trifluoromethyl aromatics in forming C–S bonds .

Biological Activity

1-(2-Bromoethyl)-2-(trifluoromethyl)benzene is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

  • Molecular Formula : C9H8BrF3
  • Molecular Weight : 253.062 g/mol
  • CAS Number : 1997-80-4

The compound consists of a brominated ethyl group and a trifluoromethyl group attached to a benzene ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. The bromoethyl group can react with thiol groups in cysteine residues, leading to modifications that can alter protein function. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable candidate for drug development.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds similar to this compound. For instance, derivatives displaying similar structural motifs have shown efficacy against Leishmania donovani and Trypanosoma brucei, suggesting that modifications of this compound could yield effective antiparasitic agents .

Cytotoxicity and Selectivity

Research indicates that while some derivatives exhibit low cytotoxicity towards mammalian cells, they maintain potent activity against target pathogens. The balance between efficacy and safety is crucial for therapeutic applications, particularly in drug development targeting infectious diseases .

Study 1: Synthesis and Evaluation

A study conducted by researchers at Osaka University explored the synthesis of various derivatives of brominated compounds, including this compound. They assessed the biological activity through in vitro assays, demonstrating that certain derivatives exhibited selective inhibition against specific cancer cell lines while showing minimal toxicity to normal cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound interacts with cysteine residues in proteins. The study revealed that the compound can induce conformational changes in target proteins, potentially leading to altered cellular signaling pathways. This property underscores its potential as a lead compound for developing targeted therapies .

Applications in Drug Development

The unique properties of this compound make it an attractive scaffold for designing new pharmaceuticals. Its ability to selectively modify proteins suggests potential applications in:

  • Cancer Therapy : Targeting specific pathways involved in tumor growth.
  • Antiparasitic Drugs : Developing new treatments for diseases like malaria and leishmaniasis.
  • Material Science : Serving as a precursor for specialty chemicals used in coatings and adhesives .

Q & A

Q. What are the standard synthetic routes for 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene, and how are reaction conditions optimized?

The primary synthesis involves bromination of 1-ethyl-2-(trifluoromethyl)benzene using bromine (Br₂) with catalysts like Fe or AlBr₃ under controlled conditions to ensure regioselectivity . Key parameters include:

  • Temperature : 40–60°C to avoid over-bromination.
  • Catalyst loading : 5–10 mol% AlBr₃ improves yield (80–85%) compared to Fe (70–75%) .
  • Solvent : Non-polar solvents (e.g., CCl₄) minimize side reactions.

Q. How is the compound characterized, and what analytical techniques validate its structure?

  • NMR : ¹H NMR shows peaks at δ 2.8–3.2 ppm (CH₂Br) and δ 7.4–7.8 ppm (aromatic protons) .
  • HRMS : Exact mass confirmation (m/z 257.97 for C₉H₈BrF₃⁺) .
  • IR : C-Br stretch at 550–600 cm⁻¹ and CF₃ absorption at 1150–1250 cm⁻¹ .

Q. What are the common nucleophilic substitution reactions, and what products are formed?

The bromoethyl group undergoes substitution with:

  • Hydroxide (OH⁻) : Forms 1-(2-hydroxyethyl)-2-(trifluoromethyl)benzene (yield: 75–80%) .
  • Amines (NH₃) : Produces 1-(2-aminoethyl)-2-(trifluoromethyl)benzene (yield: 65–70%) .
  • Cyanide (CN⁻) : Generates nitrile derivatives for agrochemical intermediates .

Advanced Research Questions

Q. How does the ortho-positioning of CF₃ and bromoethyl groups influence reactivity?

The ortho-substituents create steric hindrance, slowing SN2 reactions but favoring elimination under basic conditions. Computational studies (DFT) show:

  • Electron-withdrawing CF₃ increases electrophilicity at the β-carbon of the bromoethyl group .
  • Regioselectivity : Substitution occurs at the benzylic position due to stabilization of the transition state by the aromatic ring .

Q. How can contradictory data on bromination yields (Fe vs. AlBr₃) be resolved?

Discrepancies arise from:

  • Catalyst activity : AlBr₃ is more Lewis-acidic, enhancing Br₂ activation .
  • Reaction scale : Batch vs. continuous flow reactors (industrial methods in use flow systems for higher yields) .
  • Impurity profiles : Fe catalysts may leave residual iron, complicating purification .

Q. What methodologies are used to study the compound’s interactions with biomolecules?

  • Docking simulations : Predict binding affinity with enzymes like cytochrome P450 .
  • Fluorescence quenching : CF₃ group’s electron-withdrawing nature alters protein fluorescence in vitro .

Q. What strategies improve the stability of intermediates during multi-step synthesis?

  • Low-temperature storage : –20°C prevents decomposition of bromoethyl intermediates .
  • Inert atmosphere : N₂ or Ar prevents oxidation of the CF₃ group .
  • Protecting groups : Trimethylsilyl (TMS) shields reactive sites during functionalization .

Methodological Guidance

Q. How to troubleshoot low yields in nucleophilic substitutions?

  • Optimize solvent polarity : DMF improves solubility of polar nucleophiles (e.g., NaN₃) .
  • Add phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances reaction rates .
  • Monitor by TLC : Use hexane:ethyl acetate (4:1) to track progress.

Q. What computational tools predict regioselectivity in derivative synthesis?

  • Gaussian 16 : Calculates Fukui indices to identify electrophilic sites .
  • AutoDock Vina : Models ligand-protein interactions for drug design .

Q. How to resolve conflicting NMR data for isomers?

  • NOESY : Confirms spatial proximity of CF₃ and bromoethyl groups in the ortho isomer .
  • 13C NMR : Distinguishes isomers via carbonyl carbon shifts (e.g., 120–125 ppm for CF₃) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Bromoethyl)-2-(trifluoromethyl)benzene
Reactant of Route 2
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1-(2-Bromoethyl)-2-(trifluoromethyl)benzene

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